molecular formula C7H14Cl2N2O2 B2870743 octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride CAS No. 2503202-30-8

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride

Cat. No.: B2870743
CAS No.: 2503202-30-8
M. Wt: 229.1
InChI Key: ZNUDLWOIBFZNEP-UHFFFAOYSA-N
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Description

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential biological activity and is used in various scientific research applications. The compound’s structure includes a pyrrole ring fused with a cyclohexane ring, making it an interesting subject for chemical and pharmaceutical studies .

Preparation Methods

The synthesis of octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride typically involves the thermolysis of N-phthalimidoaziridines. This method is known for its high atom-efficiency and broad substrate scope. The reaction conditions often include heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound contains several pharmacophore groups, such as aziridine, oxadiazole, pyridine, and phthalimide moieties, which contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride can be compared with other similar compounds, such as:

    3,7-Diazabicyclo[3.3.0]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.

    Octahydrocyclopenta[c]pyrrole: Another similar compound with a different ring fusion pattern.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-3-8-1-4(5)2-9-6;;/h4-6,8-9H,1-3H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUDLWOIBFZNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2CN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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